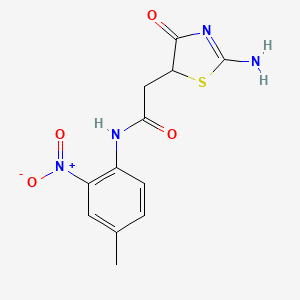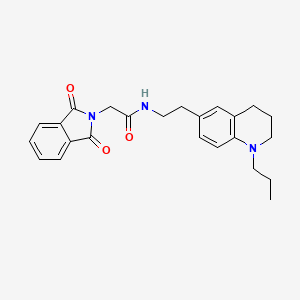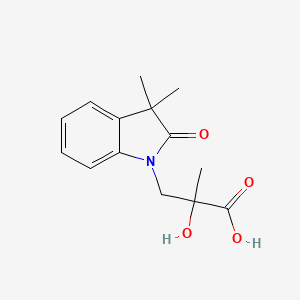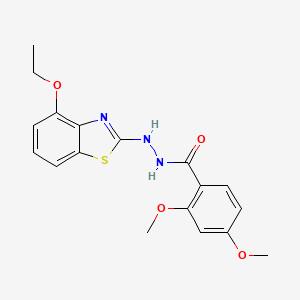
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide” is a complex organic compound. It contains a benzamide group, which is common in many pharmaceuticals and biologically active compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . These techniques can provide information about the types of bonds in the compound and their arrangement.Chemical Reactions Analysis
Thiophene rings, like the ones in this compound, can undergo a variety of chemical reactions, including nucleophilic, electrophilic, and radical reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Conductive Hybrid Composites for Flexible Electronics
The functionalized 3D nanoflowers of MoS2 (3D-MoS2) can be incorporated into conductive hybrid composites. Researchers have synthesized composites by combining 3D-MoS2 with poly(3-hexylthiophene) (P3HT) using Grignard metathesis. The functionalization of 3D-MoS2 with phosphonic and carboxyl groups enhances the properties of the composites. These composites exhibit improved arrangement of polymeric chains, increased crystallinity, and enhanced conductivity. Applications include flexible electronics, photosensors, and electrochromic devices .
Photocatalysis and Energy Harvesting
The close interaction between P3HT and functionalized 3D-MoS2 makes this material suitable for photocatalysis. It can efficiently absorb light and facilitate chemical reactions. Additionally, the composite’s energy gap reduction compared to P3HT suggests its potential in energy harvesting materials, such as solar cells .
Drug Delivery Systems
The hydroxy group in the compound provides a handle for functionalization. Researchers can modify the compound to create drug carriers or targeted drug delivery systems. By attaching specific molecules to the hydroxy group, drug release kinetics and tissue specificity can be tailored .
Organic Synthesis and Catalysts
The thiophene moiety in the compound is versatile for organic synthesis. Researchers can use it as a building block to create more complex molecules. Additionally, the compound’s benzamide group may serve as a ligand in catalytic reactions, facilitating the formation of new chemical bonds .
Materials Science: Surface Modification
The compound’s functional groups (hydroxy and thiophene) can be exploited for surface modification. Researchers can anchor it onto various substrates, altering their properties. For instance, functionalized surfaces may exhibit improved wettability, adhesion, or biocompatibility .
Antioxidant and Anti-Inflammatory Properties
Although not directly related to scientific research applications, it’s worth noting that the compound’s structure suggests potential antioxidant and anti-inflammatory properties. These aspects could be explored further in biomedical research .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-12-4-6-13(7-5-12)16(19)17-10-15(18)14-8-9-20-11-14/h4-9,11,15,18H,2-3,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBDREMJLDIGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2589050.png)





![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)
![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)

![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2589065.png)